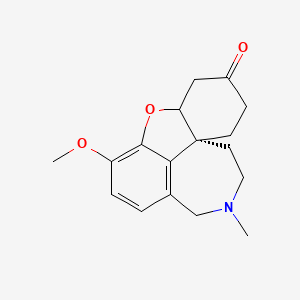
Dihydro Galantaminone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro Galantaminone is a potent acetylcholinesterase inhibitor, which means it hinders the degradation of acetylcholine within the brain. This compound is renowned for its neuroprotective attributes and is primarily used in the research of Alzheimer’s disease, a condition characterized by cognitive decline and memory loss.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydro Galantaminone can be synthesized through various chemical routes. One common method involves the reduction of Galantamine, a natural alkaloid extracted from the bulbs and flowers of certain plants like Galanthus nivalis (common snowdrop). The reduction process typically employs hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are carried out in specialized reactors that ensure high yield and purity of the final product. The reaction conditions are meticulously controlled to maintain the integrity of the compound and to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro Galantaminone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound back to Galantamine.
Reduction: As mentioned, the reduction of Galantamine leads to the formation of this compound.
Substitution: Various substitution reactions can modify the functional groups attached to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Dihydro Galantaminone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying acetylcholinesterase inhibition and related enzymatic processes.
Biology: The compound is employed in neurobiological studies to understand the mechanisms of neuroprotection and neurodegeneration.
Medicine: this compound is extensively researched for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
Dihydro Galantaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in improving cognitive functions and slowing the progression of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galantamine: The parent compound from which Dihydro Galantaminone is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its neuroprotective properties and make it a valuable compound in Alzheimer’s research. Unlike some other acetylcholinesterase inhibitors, this compound has shown a higher degree of selectivity and potency in inhibiting acetylcholinesterase.
Eigenschaften
IUPAC Name |
(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNQEIAGBZCBL-JRZJBTRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














